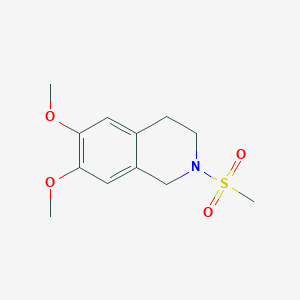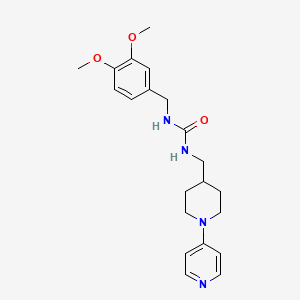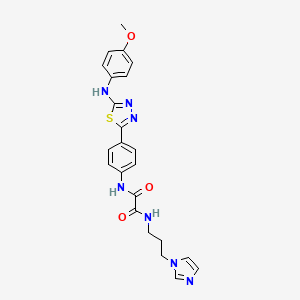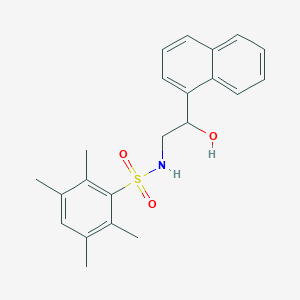![molecular formula C22H23N3O2 B2937869 4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 439111-45-2](/img/structure/B2937869.png)
4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and pain management.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing and studying the properties of compounds structurally related to "4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide". For instance, methods involving the synthesis of aromatic and heteroaromatic N-benzyl carboxamides, which are crucial for understanding the chemical behavior and potential applications of the compound , have been explored. These studies highlight the versatility of such compounds in organic synthesis, particularly in reactions involving facilitated reduction and regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, producing high yields of desired products (Ragnarsson et al., 2001).
Polymer Science
Compounds with the tert-butyl group have been utilized in synthesizing new polyamides, demonstrating significant solubility in various solvents and exhibiting high thermal stability. These polyamides, derived from dicarboxylic acids and aromatic diamines, show potential in creating transparent, flexible, and tough films suitable for high-temperature applications. Such research underscores the importance of these compounds in developing advanced materials with desirable physical and chemical properties (Hsiao et al., 2000).
Drug Discovery and Pharmaceutical Chemistry
Compounds structurally similar to "4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide" have been investigated for their potential as androgen receptor antagonists. This research is crucial for developing novel therapies for conditions like prostate cancer. The design and synthesis of various 4-(anilino)pyrrole-2-carboxamides, as novel androgen receptor antagonists, highlight the compound's relevance in medicinal chemistry and drug development processes (Wakabayashi et al., 2008).
Metal-Organic Frameworks and Coordination Chemistry
The research also extends to the coordination chemistry of N,N'-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide with palladium and ruthenium salts, exploring the potential of such compounds in forming metallosupramolecular assemblies. This area of study is critical for the development of new materials with applications in catalysis, molecular recognition, and more (Idris et al., 2017).
Propriétés
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2,3)18-8-6-16(7-9-18)20(26)17-11-19(24-14-17)21(27)25-13-15-5-4-10-23-12-15/h4-12,14,24H,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPWMTXSUJRLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)
![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)




![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)



![N-(2,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937806.png)
![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)
![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)
![N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2937809.png)